4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H14ClN3OS and its molecular weight is 331.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to have an effect on cancer dna methylation .
Mode of Action
The compound’s mode of action is likely related to its interaction with DNA methylation processes. DNA methylation is a biochemical process crucial to normal genome regulation and development in mammals. The compound may interact with this process, potentially altering gene expression .
Result of Action
Given its potential role in influencing dna methylation, it may have implications for gene expression and cellular function .
Biological Activity
4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in agriculture.
- Molecular Formula : C16H14ClN3OS
- Molecular Weight : 325.43 g/mol
- CAS Number : 483970-24-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines:
Cell Line | EC50 (µM) | Selectivity |
---|---|---|
Human melanoma IGR39 | 22.3 ± 2.5 | Selective towards cancer cells |
Triple-negative breast cancer MDA-MB-231 | 9.7 ± 1.6 | More potent than fibroblasts |
Pancreatic carcinoma Panc-1 | 26.2 ± 1.0 | Comparable to melanoma |
In a comparative study involving various derivatives of triazoles, compounds with similar structures exhibited significant cytotoxicity against melanoma and breast cancer cells, indicating that structural modifications can enhance biological activity .
The mechanism through which triazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth and metastasis. The triazole moiety acts as a hydrogen bond acceptor and donor, facilitating interactions with biological receptors. This property enhances the solubility and bioavailability of the compound, making it an effective pharmacophore in medicinal chemistry .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro tests demonstrated efficacy against both Gram-positive and Gram-negative bacteria:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate inhibition |
Escherichia coli | Significant inhibition |
Candida albicans | Effective antifungal activity |
The compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways contributes to its antimicrobial effects .
Agricultural Applications
In addition to its medicinal uses, this triazole derivative has been explored for its herbicidal properties. Studies indicate that it can act as a phytoene desaturase inhibitor, which is crucial in the biosynthesis of carotenoids in plants:
Weed Species | Herbicidal Activity (g/ha) |
---|---|
Common lambsquarters | Effective at 375-750 g/ha |
Pigweed | Effective at similar concentrations |
This herbicidal activity suggests potential applications in agricultural settings for controlling weed growth while minimizing damage to crops .
Case Studies
- Cytotoxicity Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines using MTT assays. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced selectivity and potency against cancer cells compared to non-cancerous fibroblasts .
- Antimicrobial Screening : A comprehensive screening was conducted on synthesized triazole derivatives against a panel of bacterial and fungal pathogens. The results demonstrated that modifications at the thiol position significantly improved antimicrobial efficacy .
Properties
IUPAC Name |
4-benzyl-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-13-6-8-14(9-7-13)21-11-15-18-19-16(22)20(15)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNQVDRTTPICCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.